5-Bromo-2-hydroxy-4-(2-methoxyethoxy)benzaldehyde
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Overview
Description
5-Bromo-2-hydroxy-4-(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C10H11BrO4 and a molecular weight of 275.10 g/mol . It is a substituted benzaldehyde, characterized by the presence of a bromine atom, a hydroxyl group, and a methoxyethoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of substituted benzaldehydes, including 5-Bromo-2-hydroxy-4-(2-methoxyethoxy)benzaldehyde, can be achieved via a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents. The reaction conditions typically involve the use of aluminum-ate complexes to enable transmetalation of alkyl fragments onto palladium, followed by cross-coupling .
Industrial Production Methods
Industrial production methods for this compound involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity while minimizing waste and environmental impact. The use of green chemistry principles, such as employing less toxic reagents and reducing waste, is favored in industrial processes .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydroxy-4-(2-methoxyethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Organometallic reagents such as Grignard reagents (RMgX), organolithium reagents (RLi).
Major Products Formed
The major products formed from these reactions include:
Carboxylic acids: Formed from the oxidation of the aldehyde group.
Alcohols: Formed from the reduction of the aldehyde group.
Substituted benzaldehydes: Formed from nucleophilic substitution reactions involving the bromine atom.
Scientific Research Applications
5-Bromo-2-hydroxy-4-(2-methoxyethoxy)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-2-hydroxy-4-(2-methoxyethoxy)benzaldehyde exerts its effects involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates and products. The presence of the bromine atom and the hydroxyl group can influence the reactivity and selectivity of these reactions. Molecular targets and pathways involved in its mechanism of action include enzyme-catalyzed transformations and interactions with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: Similar structure but lacks the methoxyethoxy group.
2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Similar structure but has a methoxy group instead of a methoxyethoxy group.
5-Bromo-2-methoxybenzaldehyde: Similar structure but lacks the hydroxyl group
Uniqueness
5-Bromo-2-hydroxy-4-(2-methoxyethoxy)benzaldehyde is unique due to the presence of both a methoxyethoxy group and a hydroxyl group on the benzene ring. This combination of functional groups can influence its reactivity and make it suitable for specific applications in organic synthesis and research.
Properties
Molecular Formula |
C10H11BrO4 |
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Molecular Weight |
275.10 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-4-(2-methoxyethoxy)benzaldehyde |
InChI |
InChI=1S/C10H11BrO4/c1-14-2-3-15-10-5-9(13)7(6-12)4-8(10)11/h4-6,13H,2-3H2,1H3 |
InChI Key |
UZXUNJQZQMBGAI-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)O)C=O)Br |
Origin of Product |
United States |
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